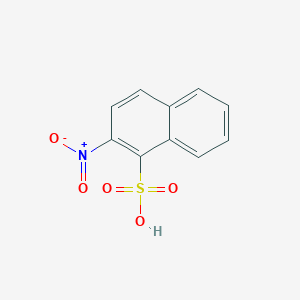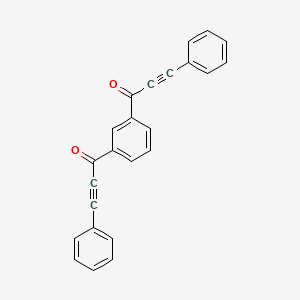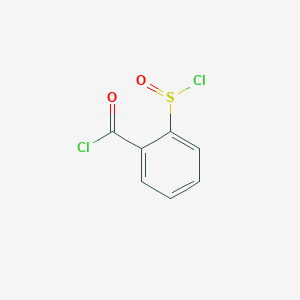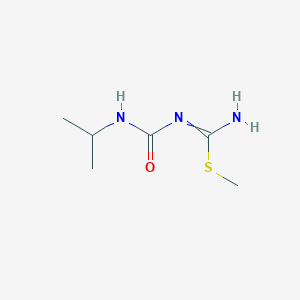
methyl N'-(propan-2-ylcarbamoyl)carbamimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N’-(propan-2-ylcarbamoyl)carbamimidothioate is a chemical compound with a complex structure that includes a carbamimidothioate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N’-(propan-2-ylcarbamoyl)carbamimidothioate typically involves the reaction of isopropyl isocyanate with methyl carbamimidothioate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of methyl N’-(propan-2-ylcarbamoyl)carbamimidothioate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N’-(propan-2-ylcarbamoyl)carbamimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can replace the carbamimidothioate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Wissenschaftliche Forschungsanwendungen
Methyl N’-(propan-2-ylcarbamoyl)carbamimidothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism by which methyl N’-(propan-2-ylcarbamoyl)carbamimidothioate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl N’-(propan-2-ylcarbamoyl)carbamimidothioate: shares similarities with other carbamimidothioate derivatives, such as ethyl N’-(propan-2-ylcarbamoyl)carbamimidothioate and propyl N’-(propan-2-ylcarbamoyl)carbamimidothioate.
Carbamates: Compounds like methyl carbamate and ethyl carbamate have similar structural features but differ in their functional groups.
Uniqueness
The uniqueness of methyl N’-(propan-2-ylcarbamoyl)carbamimidothioate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H13N3OS |
|---|---|
Molekulargewicht |
175.25 g/mol |
IUPAC-Name |
methyl N'-(propan-2-ylcarbamoyl)carbamimidothioate |
InChI |
InChI=1S/C6H13N3OS/c1-4(2)8-6(10)9-5(7)11-3/h4H,1-3H3,(H3,7,8,9,10) |
InChI-Schlüssel |
YDIZBCRYBLADKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)N=C(N)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
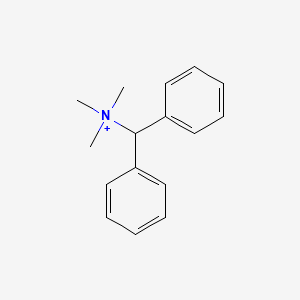
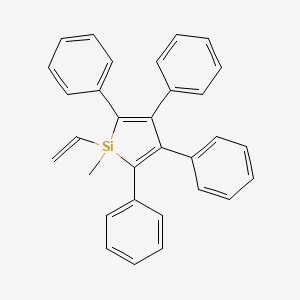
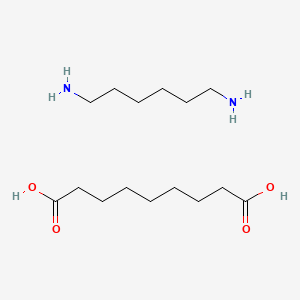
![2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol](/img/structure/B14663225.png)
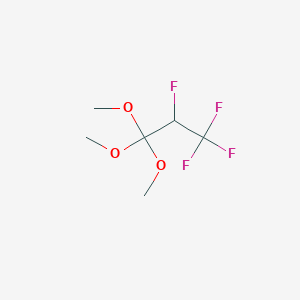
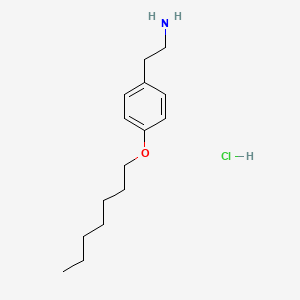

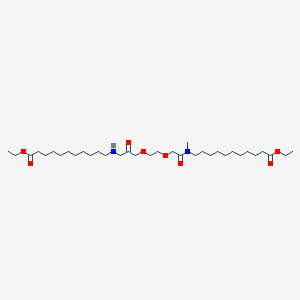
![1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14663247.png)
